molecular formula C23H22N4O2S B3929685 N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B3929685
M. Wt: 418.5 g/mol
InChI Key: KPQBFSDMCKLNCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N,2-dimethyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-7-6-8-18(13-15)25-23-20-10-5-4-9-19(20)22(26-27-23)17-12-11-16(2)21(14-17)30(28,29)24-3/h4-14,24H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQBFSDMCKLNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 2
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 3
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N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 4
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N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 5
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

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